
2-chloro-N-(2,4-di-4-morpholinylphenyl)-4-nitrobenzamide
Vue d'ensemble
Description
2-chloro-N-(2,4-di-4-morpholinylphenyl)-4-nitrobenzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and is known to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic effects.
Applications De Recherche Scientifique
2-chloro-N-(2,4-di-4-morpholinylphenyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also exhibits anti-inflammatory and anti-angiogenic effects, making it a potential candidate for the treatment of inflammatory and angiogenic diseases such as rheumatoid arthritis and diabetic retinopathy.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-(2,4-di-4-morpholinylphenyl)-4-nitrobenzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and angiogenesis. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and cell cycle progression. It also inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in angiogenesis.
Biochemical and Physiological Effects:
2-chloro-N-(2,4-di-4-morpholinylphenyl)-4-nitrobenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2. It exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-angiogenic effects by inhibiting the proliferation and migration of endothelial cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-(2,4-di-4-morpholinylphenyl)-4-nitrobenzamide in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-angiogenic effects. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that it may exhibit off-target effects, which could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 2-chloro-N-(2,4-di-4-morpholinylphenyl)-4-nitrobenzamide. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Another direction is to investigate its potential applications in other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of new analogs and derivatives of 2-chloro-N-(2,4-di-4-morpholinylphenyl)-4-nitrobenzamide could lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Propriétés
IUPAC Name |
2-chloro-N-(2,4-dimorpholin-4-ylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O5/c22-18-13-16(26(28)29)1-3-17(18)21(27)23-19-4-2-15(24-5-9-30-10-6-24)14-20(19)25-7-11-31-12-8-25/h1-4,13-14H,5-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWSOKXRGRZVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,4-dimorpholin-4-ylphenyl)-4-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-pyridinyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4113136.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B4113140.png)
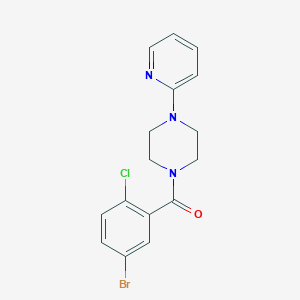
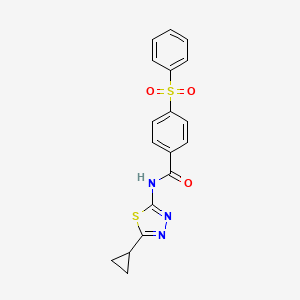

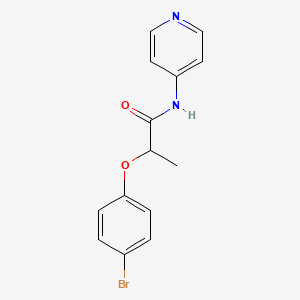
![methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate](/img/structure/B4113182.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4113188.png)
![2-bromo-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B4113200.png)
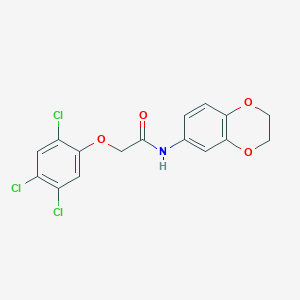
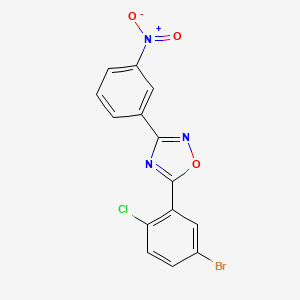
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4113223.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B4113227.png)